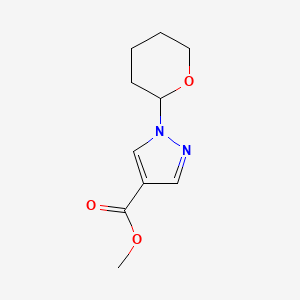
4,6-Dichloro-5-fluoro-pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-5-fluoro-pyridine-3-carboxamide is a fluorinated heterocyclic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with chlorine and fluorine atoms, as well as a carboxamide group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-fluoro-pyridine-3-carboxamide typically involves multiple steps, starting with the appropriate pyridine derivatives. One common approach is the halogenation of pyridine derivatives followed by the introduction of the carboxamide group. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dichloro-5-fluoro-pyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the halogen atoms and the carboxamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of the pyridine ring, such as chlorinated, fluorinated, and carboxylated compounds. These derivatives can be further modified to produce a wide range of biologically active molecules.
Aplicaciones Científicas De Investigación
4,6-Dichloro-5-fluoro-pyridine-3-carboxamide has found applications in several areas of scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which 4,6-Dichloro-5-fluoro-pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways. The presence of halogen atoms and the carboxamide group allows the compound to interact with specific enzymes or receptors, leading to biological activity. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
4,6-Dichloro-5-fluoro-pyridine-3-carboxamide is similar to other halogenated pyridine derivatives, such as 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile. its unique combination of chlorine and fluorine atoms, along with the carboxamide group, sets it apart in terms of reactivity and biological activity. Other similar compounds include:
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
3,5-Dichloro-4-fluoro-pyridine-2-carboxylic acid
4,6-Dichloro-5-fluoro-pyridine-2-carboxamide
These compounds share structural similarities but may exhibit different properties and applications due to variations in their substituents.
Propiedades
Fórmula molecular |
C6H3Cl2FN2O |
|---|---|
Peso molecular |
209.00 g/mol |
Nombre IUPAC |
4,6-dichloro-5-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H3Cl2FN2O/c7-3-2(6(10)12)1-11-5(8)4(3)9/h1H,(H2,10,12) |
Clave InChI |
XCSDBSIHRUTJGG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=N1)Cl)F)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(2-ethyl-1-methylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B15360489.png)

![tert-Butyl dihydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B15360498.png)

![2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-[(4-chlorophenyl)methylamino]pyrimidine-5-carboxamide](/img/structure/B15360513.png)

![Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-3-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15360522.png)
![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15360526.png)
![N-[1-[4-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]ethyl]-3-(2-fluorophenyl)prop-2-enamide](/img/structure/B15360539.png)



